AMY-101 acetate, also known as compstatin 40, is a cyclic peptide that acts as an inhibitor of the central complement component C3. It is currently under investigation for its therapeutic potential in various inflammatory conditions, particularly those involving complement system dysregulation. The compound is classified as a small molecule and is part of a broader category of investigational drugs focusing on complement inhibition, which plays a crucial role in immune responses.
AMY-101 was derived from phage display technology and optimized from earlier compstatin analogs to enhance its pharmacological properties. Its development was aimed at creating a more effective inhibitor of the complement system, particularly in the context of diseases characterized by excessive complement activation.
The synthesis of AMY-101 acetate involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the peptide chain while controlling the sequence and purity. The process typically includes:
The final product is lyophilized to obtain a stable powder form, which can be reconstituted for use in biological assays or clinical trials. The synthesis must ensure high purity and correct folding to maintain biological activity.
AMY-101 acetate has a complex molecular structure characterized by multiple amino acid residues arranged in a cyclic conformation. Its chemical formula is with an average molecular weight of approximately 1789.11 g/mol.
AMY-101 acetate primarily functions through its interaction with the complement component C3. The mechanism involves binding to C3 and inhibiting its cleavage by convertases into active fragments C3a and C3b. This inhibition prevents downstream inflammatory responses that can lead to tissue damage.
The binding affinity of AMY-101 for C3 is reported to be exceptionally high (KD = 0.5 nM), indicating strong interaction capabilities that are critical for its efficacy as a therapeutic agent.
AMY-101 exerts its effects by specifically targeting the C3 component of the complement system. Upon binding to C3:
Data from clinical trials indicate that treatment with AMY-101 leads to significant reductions in markers associated with periodontal tissue destruction (e.g., matrix metalloproteinases MMP-8 and MMP-9) compared to placebo controls .
AMY-101 acetate appears as a white to off-white powder when lyophilized. It is soluble in water for injections and demonstrates stability under specific storage conditions.
Key chemical properties include:
These properties are essential for understanding its behavior in biological systems and during formulation development.
AMY-101 acetate has potential applications in various scientific fields:
The complement system constitutes an evolutionarily conserved cornerstone of innate immunity, orchestrating host defense through opsonization, inflammatory cell recruitment, and direct pathogen lysis. Central to this system is complement component C3—a 185-kDa glycoprotein that serves as the convergence point for all activation pathways (classical, lectin, and alternative). Proteolytic cleavage of C3 generates effector fragments:
In homeostasis, regulators (Factor H, CD55) prevent C3 overactivation. However, dysregulation due to genetic mutations, microbial exploitation, or chronic inflammation transforms C3 into a pathological driver. In periodontitis, gingipains from Porphyromonas gingivalis directly activate C3, generating C3a that upregulates IL-6 via ERK1/2/JNK pathways, exacerbating bone loss [1]. Elevated C3a in gingival crevicular fluid correlates with disease severity [1] [8]. Similar C3-mediated pathology underpins rheumatoid arthritis, age-related macular degeneration, and COVID-19 hyperinflammation [3] [7].
Table 1: Key C3 Activation Products and Pathological Roles
| Fragment | Biological Function | Pathological Role |
|---|---|---|
| C3a | Anaphylatoxin; leukocyte chemoattraction | Drives IL-6/IL-1β release; promotes osteoclastogenesis |
| C3b | Opsonization; C5 convertase formation | Tissue opsonization; excessive inflammation |
| C5a | Neutrophil activation; oxidative burst | Synergizes with C3a in chronic inflammation |
| MAC (C5b-9) | Pathogen lysis | Cell lysis; endothelial damage |
C3’s position as the pivotal hub of complement cascades makes it a superior therapeutic target compared to downstream components (e.g., C5):
Periodontitis exemplifies the therapeutic imperative: affecting 50% of adults globally, it incurs $154 billion annually in the US/EU due to inadequate treatments that fail to resolve underlying immune dysregulation [2] [4]. Preclinical models confirm that C3 knockout mice or C3aR antagonists confer resistance to bone loss, validating target indispensability [1] [8].
AMY-101 acetate (chemical name: Cp40 acetate) is a 14-residue cyclic peptide derived from the compstatin family, engineered for high-affinity C3 inhibition. Its molecular attributes include:
Table 2: Evolution of Compstatin Analogs
| Generation | Key Modifications | Binding Affinity (KD) | Therapeutic Advantages |
|---|---|---|---|
| First | Cyclic 13-mer; Ile¹³→NMeIle¹³ | ~200 nM | Proof-of-concept C3 inhibition |
| Second (Pegcetacoplan) | PEGylated; Val⁴→Glu | ~20 nM | Extended half-life; FDA-approved for PNH |
| Third (AMY-101) | Trp(Me)⁷; Sar⁹; optimized cyclization | 0.5 nM | Enhanced stability; prolonged intra-tissue activity |
Preclinical efficacy is robust:
Table 3: Therapeutic Effects of AMY-101 in Preclinical Models
| Disease Model | Key Outcomes | Proposed Mechanism |
|---|---|---|
| Non-human primate periodontitis | ↓ PPD; ↓ gingival inflammation; ↓ bone loss | Suppression of C3a-driven IL-6/MMP release |
| Murine renal fibrosis (UUO) | ↓ Collagen I/III; ↓ α-SMA; ↓ macrophage influx | Inhibition of C3b-mediated TGF-β activation |
| COVID-19 hyperinflammation | ↓ IL-6, IL-1β; improved lung histopathology | Blockade of C3a-induced neutrophil extracellular traps (NETs) |
Clinical translation is advancing: A phase IIa trial (NCT03694444) demonstrated that intragingival AMY-101 (0.1 mg/site) significantly reduced gingival index and bleeding vs. placebo (P<0.001), while suppressing MMP-8/MMP-9—enzymes driving collagen degradation in periodontitis [2] [4] [8]. Effects persisted ≥90 days post-treatment, underscoring its disease-modifying potential [8].
Concluding Remarks
AMY-101 acetate exemplifies rational drug design leveraging structural biology to optimize compstatin’s C3-inhibitory prowess. Its high-affinity binding, prolonged activity, and multifaceted anti-inflammatory effects position it as a transformative candidate for complement-driven disorders, with periodontitis serving as a clinically validated model. Future directions include expanding applications to other C3-mediated conditions (e.g., transplant rejection, neurodegenerative diseases) and exploring synergistic combinations with antimicrobials or immunomodulators [1] [7].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8